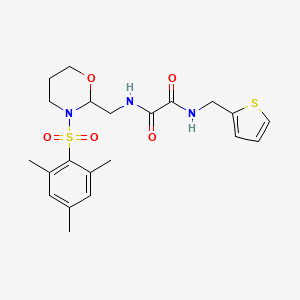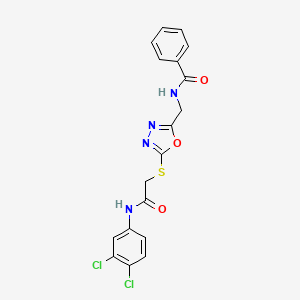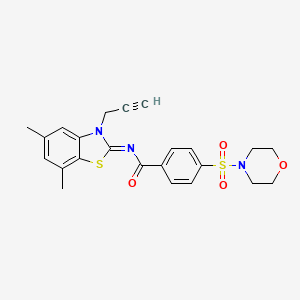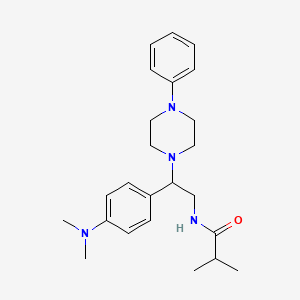![molecular formula C11H11N3O2 B3012437 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-3-yl)methanone CAS No. 2034592-56-6](/img/structure/B3012437.png)
(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a fusion of a pyrazolo[1,5-a]pyrazine ring and a furan ring. Pyrazolo[1,5-a]pyrazines are a type of nitrogen-containing heterocyclic compound . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure would be characterized by the fused ring system mentioned above. The exact structure would depend on the positions of the various substituents and the stereochemistry of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the pyrazolo[1,5-a]pyrazine ring and the oxygen in the furan ring. These atoms could potentially act as nucleophiles or electrophiles, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Microwave-Assisted Synthesis and Biological Evaluation
A novel series of pyrazoline and pyrazolyl methanone derivatives, related to the chemical structure , were synthesized using both conventional and microwave irradiation methods. The microwave method proved to be superior in terms of yield, environmental friendliness, and reaction time. Some of these compounds exhibited significant anti-inflammatory and antibacterial activities, highlighting their potential as molecular templates for therapeutic applications (P. Ravula et al., 2016).
Antibacterial and Antioxidant Activities
Derivatives containing the pyrazole moieties, akin to the structure of interest, were synthesized and evaluated for their antibacterial against both Gram-positive and Gram-negative bacteria, and for antioxidant activities using DPPH assay. The compounds showed moderate activities in both tests, with their actions further explained through DFT and molecular docking analyses, indicating the structural basis of their biological effects (Golea Lynda, 2021).
Antimicrobial Evaluation of Novel Derivatives
Research into bis-α,β-unsaturated ketones and various pyrazoline derivatives revealed potential antimicrobial properties. These compounds were synthesized through reactions involving furfural and other aromatic aldehydes. Antimicrobial testing of these products showed promising results, suggesting their usefulness in developing new antimicrobial agents (Farag M. A. Altalbawy, 2013).
Analgesic Activity and Recyclization Research
Studies on N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides and their methyl ester derivatives revealed insights into their analgesic activity and recyclization under methanol action. These findings contribute to understanding the pharmacological potential and chemical behavior of furan-ylidene derivatives in medicinal chemistry (S. N. Igidov et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-11(9-2-6-16-8-9)13-4-5-14-10(7-13)1-3-12-14/h1-3,6,8H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZZZHMMULBFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol](/img/structure/B3012358.png)

![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012362.png)

![4-benzyl-2-(2,5-dimethylbenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012365.png)


![2-(Benzimidazol-1-yl)-N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B3012370.png)

![3-Bromo-4-{2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B3012372.png)
![Methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B3012373.png)
